N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C22H22N2O and its molecular weight is 330.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation for Therapeutic Potential
- Heterocyclic Carboxamides in Antipsychotic Agents : Heterocyclic carboxamides, including quinoline derivatives, have been synthesized and evaluated for their potential as antipsychotic agents. They showed potent in vivo activities in antagonizing the apomorphine-induced climbing response in mice, suggesting their potential in antipsychotic drug development (Norman et al., 1996).
Radioligands for Imaging Studies
- Labeling for Peripheral Benzodiazepine Receptors Visualization : Novel quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in the visualization of peripheral benzodiazepine receptors with positron emission tomography (PET), aiding in the noninvasive assessment of these receptors (Matarrese et al., 2001).
Novel Compounds for Drug Development
- Synthesis of Novel Tetrahydroisoquinolines : The synthesis of novel derivatives, including 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, used in the preparation of tetrahydroisoquinoline derivatives, contributes to the development of new compounds with potential therapeutic applications (Aghekyan et al., 2009).
Molecular Structure Analysis
- X-ray Crystallography and Hirshfeld Surface Analysis : Studies involving X-ray crystallography and comparative Hirshfeld surface analysis have been conducted on structurally novel bicyclic products related to quinoline carboxamides, providing insights into their molecular structure (Naghiyev et al., 2020).
Mechanism of Action
Target of Action
Quinoline-based compounds are known to have a wide range of biological activities and are often used in the design of novel anticancer agents . They are also known to interact with Disintegrin and metalloproteinase domain-containing protein 17 .
Mode of Action
Quinoline-based compounds are known to interact with their targets in a variety of ways, often leading to changes in cell function . For example, some quinoline derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Quinoline-based compounds are known to affect a variety of biochemical pathways, often related to cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Quinoline-based compounds are known to have a variety of effects, often related to the inhibition of cell proliferation and the induction of apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can greatly influence the action of a compound .
Properties
IUPAC Name |
N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-15-20(18-11-5-6-12-19(18)23-16)24-21(25)22(13-7-8-14-22)17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINZLUDVTJLWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.